6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one
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Overview
Description
6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that belongs to the benzoxazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of appropriate phenols with formaldehyde and primary amines under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the oxazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, which can have different functional groups attached to the oxazine ring .
Scientific Research Applications
6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(3,4-dihydro-2H-1,3-benzoxazin-3-yl)diphenylmethane
- 4,4’-Bis(7-methyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)diphenylmethane
- 4,4’-Bis(6-methyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)diphenylmethane
Uniqueness
6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to its specific substitution pattern on the benzoxazine ring. This substitution can influence its chemical reactivity and physical properties, making it distinct from other benzoxazine derivatives .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6,8-dimethyl-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-6-3-7(2)9-8(4-6)5-13-10(12)11-9/h3-4H,5H2,1-2H3,(H,11,12) |
InChI Key |
QQIZFHIMJUBDEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)COC(=O)N2)C |
Origin of Product |
United States |
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